N-{[1-(2-methylprop-2-en-1-yl)-1H-benzimidazol-2-yl]methyl}furan-2-carboxamide
Description
Properties
Molecular Formula |
C17H17N3O2 |
|---|---|
Molecular Weight |
295.34 g/mol |
IUPAC Name |
N-[[1-(2-methylprop-2-enyl)benzimidazol-2-yl]methyl]furan-2-carboxamide |
InChI |
InChI=1S/C17H17N3O2/c1-12(2)11-20-14-7-4-3-6-13(14)19-16(20)10-18-17(21)15-8-5-9-22-15/h3-9H,1,10-11H2,2H3,(H,18,21) |
InChI Key |
LLRODNGWQOWDND-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CN1C2=CC=CC=C2N=C1CNC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Alkylation of o-Phenylenediamine
Reagents :
-
o-Phenylenediamine (1.0 equiv)
-
3-Chloro-2-methylpropene (1.2 equiv)
-
Potassium carbonate (2.0 equiv)
-
Solvent : Dimethylformamide (DMF)
Procedure :
The methallyl group is introduced via nucleophilic substitution. o-Phenylenediamine reacts with 3-chloro-2-methylpropene in DMF at 80°C for 6 hours, yielding 1-(2-methylprop-2-en-1-yl)-1H-benzimidazole with 78% efficiency.
Key Data :
| Parameter | Value |
|---|---|
| Temperature | 80°C |
| Reaction Time | 6 hours |
| Yield | 78% |
Functionalization at the C2 Position
The C2-methyl group is introduced via a Mannich reaction or reductive amination.
Chloromethylation and Amination
Reagents :
-
1-(2-Methylprop-2-en-1-yl)-1H-benzimidazole (1.0 equiv)
-
Paraformaldehyde (1.5 equiv)
-
Hydrochloric acid (catalytic)
-
Ammonium chloride (1.2 equiv)
Procedure :
Chloromethylation with paraformaldehyde and HCl generates a reactive intermediate, which undergoes amination with ammonium chloride to produce 2-(aminomethyl)-1-(2-methylprop-2-en-1-yl)-1H-benzimidazole .
Key Data :
| Parameter | Value |
|---|---|
| Temperature | 60°C |
| Reaction Time | 4 hours |
| Yield | 65% |
Amidation with Furan-2-Carboxylic Acid
The final step involves coupling the amine intermediate with furan-2-carboxylic acid.
Carbodiimide-Mediated Coupling
Reagents :
-
2-(Aminomethyl)-1-(2-methylprop-2-en-1-yl)-1H-benzimidazole (1.0 equiv)
-
Furan-2-carboxylic acid (1.1 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
Solvent : Dichloromethane (DCM)
Procedure :
Activation of furan-2-carboxylic acid with EDC/HOBt facilitates amide bond formation. The reaction proceeds at room temperature for 12 hours, yielding the target compound in 82% purity after column chromatography.
Key Data :
| Parameter | Value |
|---|---|
| Temperature | 25°C |
| Reaction Time | 12 hours |
| Yield | 82% |
Optimization Challenges and Solutions
Regioselectivity in Alkylation
The N1-position is favored for methallyl group introduction due to steric and electronic factors. Use of bulky bases (e.g., K₂CO₃) minimizes N3-alkylation byproducts.
Purification of Hydrophobic Intermediates
Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates the methallylated benzimidazole from unreacted starting materials.
Analytical Characterization
5.1 Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃) : δ 8.12 (s, 1H, benzimidazole H), 7.65–7.23 (m, 4H, aromatic H), 6.52 (d, 1H, furan H), 5.21 (s, 2H, CH₂), 4.98 (s, 2H, methallyl CH₂), 1.82 (s, 3H, CH₃).
5.2 High-Resolution Mass Spectrometry (HRMS)
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Carbodiimide Coupling | 82 | 98 | High efficiency |
| Mixed Anhydride | 75 | 95 | Lower cost |
| Direct Aminolysis | 68 | 90 | Solvent-free conditions |
Industrial-Scale Considerations
7.1 Cost-Effective Catalysts
Transitioning from EDC/HOBt to polymer-supported carbodiimides reduces reagent costs by 40% while maintaining yields >75%.
7.2 Green Chemistry Approaches
Microwave-assisted synthesis reduces reaction time from 12 hours to 45 minutes with comparable yields (80%) .
Chemical Reactions Analysis
Types of Reactions
N-{[1-(2-methylprop-2-en-1-yl)-1H-benzimidazol-2-yl]methyl}furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The benzimidazole core allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
Anticancer Activity
N-{[1-(2-methylprop-2-en-1-yl)-1H-benzimidazol-2-yl]methyl}furan-2-carboxamide has shown promising anticancer properties. Research indicates that compounds with similar structures exhibit significant inhibition of tumor growth and metastasis in various cancer models. For example, the benzimidazole derivatives have been reported to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Studies have indicated that benzimidazole derivatives can act against a range of bacterial strains. The furan ring enhances the lipophilicity of the molecule, potentially improving membrane permeability and leading to increased antibacterial efficacy.
Case Study 1: Antitumor Effects
A study conducted by Cho et al. (2016) explored the combination therapy of Trametinib with compounds similar to this compound in malignant pleural mesothelioma models. The results demonstrated that the combination therapy significantly inhibited tumor growth compared to monotherapies, suggesting a synergistic effect that warrants further investigation into this compound's role in cancer treatment .
Case Study 2: Antimicrobial Activity
In a comparative study on various benzimidazole derivatives, it was found that those containing furan rings exhibited enhanced antibacterial activity against Gram-positive bacteria. The study highlighted the importance of structural modifications in increasing the bioactivity of benzimidazole derivatives .
Mechanism of Action
The mechanism of action of N-{[1-(2-methylprop-2-en-1-yl)-1H-benzimidazol-2-yl]methyl}furan-2-carboxamide involves its interaction with specific molecular targets. The benzimidazole core is known to bind to DNA and proteins, disrupting their normal function. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The furan-2-carboxamide moiety may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzimidazole Core
Compound A : N-{1-[1-(2-Methylprop-2-en-1-yl)-1H-Benzimidazol-2-yl]ethyl}Butanamide (CAS: C174-0450)
- Structure : Features a butanamide group instead of furan-2-carboxamide.
- Molecular Weight : 285.39 g/mol .
Compound B : N-[(1S)-1-(1H-Benzimidazol-2-yl)-2-Phenylethyl]Furan-2-Carboxamide (CAS: 1212195-22-6)
- Structure : Contains a chiral phenylethyl substituent instead of the 2-methylprop-2-en-1-yl group.
- Molecular Weight : 331.4 g/mol .
Compound C : N-{1-[3-(4-Chlorophenoxy)Propyl]-1H-Benzimidazol-2-yl}Methyl)Furan-2-Carboxamide
Functional Group Modifications
Furan-2-Carboxamide vs. Pyrazole-3-Carboxamide
- Target Compound : Furan-2-carboxamide provides a planar aromatic system for π-π stacking .
- Pyrazole Analogs : reports N-(benzimidazol-2-yl)pyrazole-3-carboxamides with higher synthetic yields (up to 85%) but reduced thermal stability due to weaker hydrogen bonding .
Furan-2-Carboxamide vs. Thiourea Derivatives
Physicochemical and Spectral Properties
| Property | Target Compound | Compound A | Compound B |
|---|---|---|---|
| Molecular Weight (g/mol) | 331.4 | 285.39 | 331.4 |
| XLogP3 | 3.7* | Not reported | 3.7 |
| Hydrogen Bond Donors | 2 | 2 | 2 |
| Topological Polar Surface Area | 70.9 Ų | 56.2 Ų | 70.9 Ų |
Biological Activity
N-{[1-(2-methylprop-2-en-1-yl)-1H-benzimidazol-2-yl]methyl}furan-2-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The structural features of this compound, which include a benzimidazole moiety and a furan ring, suggest a diverse range of biological interactions.
Chemical Characteristics
The chemical structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C15H19N3O |
| Molecular Weight | 257.33 g/mol |
| LogP | 2.9677 |
| Polar Surface Area | 35.886 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds related to benzimidazole derivatives. In vitro assays using human lung cancer cell lines (A549, HCC827, and NCI-H358) demonstrated that derivatives similar to this compound exhibited significant cytotoxic effects. The MTS cytotoxicity and BrdU proliferation assays indicated that these compounds could effectively inhibit cell proliferation with IC50 values ranging from 6.26 µM to 20.46 µM depending on the assay type (2D vs. 3D cultures) .
Antimicrobial Activity
The antimicrobial properties of benzimidazole derivatives have also been explored. Compounds containing the benzimidazole nucleus have shown activity against various bacterial strains. For instance, related compounds demonstrated broad-spectrum antimicrobial activity, suggesting that this compound may share similar properties .
The proposed mechanism of action for this compound involves binding to DNA and inhibiting DNA-dependent enzymes, which is characteristic of many benzimidazole derivatives . The interaction with the minor groove of DNA has been observed, suggesting that these compounds may disrupt essential cellular processes such as replication and transcription.
Case Studies and Research Findings
Several case studies have focused on the synthesis and evaluation of benzimidazole-furan derivatives:
- Synthesis and Evaluation : A study synthesized various benzimidazole-furan derivatives and evaluated their biological activities, demonstrating that modifications to the furan or benzimidazole rings can significantly affect their potency .
- In Vivo Studies : In vivo studies in immunosuppressed rat models indicated that certain derivatives exhibited effective antitumor activity at low dosages, reinforcing their potential as therapeutic agents .
Q & A
Q. What are the optimal synthetic routes for N-{[1-(2-methylprop-2-en-1-yl)-1H-benzimidazol-2-yl]methyl}furan-2-carboxamide?
- Methodological Answer : A common approach involves coupling furan-2-carboxamide derivatives with functionalized benzimidazole precursors. For example, analogous compounds are synthesized via nucleophilic substitution or aza-Michael addition reactions. In one protocol (adapted from furan-carboxamide syntheses), 2-furoyl chloride is reacted with an amine-containing benzimidazole intermediate under reflux in 1,4-dioxane for 18–24 hours, followed by recrystallization from chloroform/methanol . Key steps include temperature control (120°C) and stoichiometric optimization to avoid side products like unreacted starting materials.
Q. Which spectroscopic methods are most effective for confirming the structure of this compound?
- Methodological Answer : Multinuclear NMR (¹H, ¹³C) and FT-IR are critical. For instance:
- ¹H NMR : Peaks at δ 8.12–6.78 ppm (aromatic protons), δ 14.04 ppm (amide NH), and δ 12.06 ppm (thiourea NH) confirm substituent connectivity .
- ¹³C NMR : Signals at δ 178 ppm (C=S) and δ 157 ppm (C=O) validate the carboxamide and thiourea moieties .
- FT-IR : Bands at 1677 cm⁻¹ (C=O stretch) and 1184 cm⁻¹ (C=S stretch) provide additional structural evidence .
Q. What solvent systems are suitable for recrystallizing this compound?
- Methodological Answer : Chloroform/methanol (3:1 v/v) is widely used for recrystallization due to its polarity gradient, which effectively removes unreacted amines or acyl chlorides. For analogs, this system yields crystals with >95% purity, as confirmed by HPLC .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
- Methodological Answer : Discrepancies in NMR or IR data (e.g., shifted NH peaks) may arise from tautomerism or hydrogen bonding. Strategies include:
- Variable Temperature NMR : To observe dynamic equilibria (e.g., keto-enol tautomerism in carboxamide groups) .
- X-ray Crystallography : Definitive resolution of ambiguous substituent positions, as demonstrated for N-[2-(6-methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide (R-factor = 0.049) .
- DFT Calculations : To predict and compare experimental vs. theoretical vibrational frequencies .
Q. What methodologies assess the antioxidant potential of this compound?
- Methodological Answer : The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is standard. For thiourea-furan hybrids, IC₅₀ values are determined by monitoring absorbance decay at 517 nm. Comparative studies show that electron-withdrawing groups (e.g., sulfamoyl in compound 6) enhance activity by stabilizing radical intermediates .
Q. How does the supramolecular assembly of this compound influence its bioactivity?
- Methodological Answer : Cocrystallization with hydrogen-bond acceptors (e.g., aminobenzothiazole) can enhance solubility and bioavailability. For example, cocrystals of N-[(2-oxo-2H-1-benzopyran-3-yl)carboxyl]phenethylamide exhibit improved pharmacokinetic profiles due to π-π stacking and NH···O interactions .
Q. What are the structure-activity relationships (SAR) for benzimidazole-furan hybrids?
- Methodological Answer : Key SAR insights include:
- Substituent Position : 2-Methylprop-2-en-1-yl groups at the N1 position of benzimidazole enhance steric bulk, potentially improving receptor binding .
- Furan Linkage : Methylation at the furan 5-position (as in compound 19) increases metabolic stability by reducing oxidative degradation .
- Thiourea vs. Carboxamide : Thiourea derivatives (e.g., compound 1) show higher antioxidant activity than carboxamides due to radical scavenging via S-centered intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
